molecular formula C3H5N3O4 B14279429 Azetidine, 1,3-dinitro- CAS No. 132395-40-5

Azetidine, 1,3-dinitro-

Cat. No.: B14279429
CAS No.: 132395-40-5
M. Wt: 147.09 g/mol
InChI Key: WYKTUOLGMMCABC-UHFFFAOYSA-N
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Description

Azetidine, 1,3-dinitro- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with two nitro groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidine, 1,3-dinitro- typically involves the nitration of azetidine derivatives. One common method includes the use of (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride as the starting material. The compound is prepared through a three-step synthesis involving oxidative azidation, nitric acid salinization, and nitration .

Industrial Production Methods

Industrial production methods for Azetidine, 1,3-dinitro- are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1,3-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using reagents like Raney nickel, leading to the formation of amines.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Azetidine, 1,3-dinitro- include:

    Oxidizing agents: Such as nitric acid and other strong oxidizers.

    Reducing agents: Such as Raney nickel and hydrogen gas.

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a wide range of functionalized azetidines.

Scientific Research Applications

Azetidine, 1,3-dinitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azetidine, 1,3-dinitro- involves its interaction with molecular targets through its nitro groups. The compound’s ring strain and electronic properties contribute to its reactivity. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 1,3-dinitro- is unique due to its specific substitution pattern and the presence of two nitro groups at the 1 and 3 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in energetic materials and synthetic chemistry.

Properties

CAS No.

132395-40-5

Molecular Formula

C3H5N3O4

Molecular Weight

147.09 g/mol

IUPAC Name

1,3-dinitroazetidine

InChI

InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2

InChI Key

WYKTUOLGMMCABC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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